Product packaging for 3,3,7-Trimethylindoline(Cat. No.:)

3,3,7-Trimethylindoline

Cat. No.: B11919062
M. Wt: 161.24 g/mol
InChI Key: UFXHVMRIJNWRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,3,7-Trimethylindoline is a chemical compound with the CAS Number 1368755-89-8 and the molecular formula C11H15N . It is offered for research and development applications. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound as a versatile synthetic intermediate. Indoline derivatives are of significant interest in medicinal chemistry and materials science. For instance, structurally similar N-alkylated 2,3,3-trimethylindolenine salts have been investigated for their potential antifungal properties . Furthermore, related 2,3,3-trimethylindolenine compounds serve as key precursors in synthesizing functional dyes and complex heterocyclic systems, such as 1,3-tropolones, which exhibit ionochromic properties and cytotoxic activity against certain cancer cell lines . The product requires cold-chain transportation and specific storage conditions which should be confirmed from the certificate of analysis at the time of purchase . NOTE: This product is for research use only (RUO). It is not intended for diagnostic, therapeutic, or any consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B11919062 3,3,7-Trimethylindoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3,3,7-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H15N/c1-8-5-4-6-9-10(8)12-7-11(9,2)3/h4-6,12H,7H2,1-3H3

InChI Key

UFXHVMRIJNWRMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CN2)(C)C

Origin of Product

United States

Synthetic Methodologies for Trimethylindoline Derivatives

Advanced Synthetic Approaches

Photochemical methods provide a powerful tool for the construction of complex cyclic systems, including the indoline (B122111) core. These reactions, initiated by light, can facilitate unique bond formations that are often difficult to achieve through thermal means. In the context of indoline synthesis, photochemical cycloadditions can be employed to build the bicyclic framework or to introduce substituents in a regio- and stereoselective manner.

One notable approach involves the light-mediated, diastereoselective de novo synthesis of 2,3-substituted indolines. While not directly yielding a 3,3,7-trimethylated pattern, the principles can be adapted. For instance, a protocol utilizing gold-mediated photocatalysis has been developed for the synthesis of various substituted indolines. This method circumvents the use of acrylamides, which leaves the 2-position of the indoline product available for further functionalization researchgate.net. The reaction proceeds under mild conditions and has been shown to be effective for a range of aryl and alkyl groups, with high yields researchgate.net.

Another relevant strategy is the photocatalytic intermolecular [2+2] cycloaddition/dearomatization of indoles with olefins. This reaction leads to the formation of cyclobutane-fused indolines. The process is characterized by its high regio- and stereoselectivity, proceeding under green and mild conditions with a broad substrate scope rsc.org. Although this method generates a fused ring system rather than simple substituents, it demonstrates the potential of photochemical dearomatization in modifying the indoline core.

Furthermore, photocatalyzed intramolecular reductive cyclization reactions offer a direct route to the indoline skeleton. For example, N-allyl-2-iodoanilines can be cyclized in the presence of an organic photocatalyst like 10-phenylphenothiazine (Ph-PTZ). This reaction proceeds via the generation of an aryl radical through the reductive cleavage of the C-I bond, followed by a 5-exo cyclization to form the indoline ring clockss.org. The substitution pattern on the starting aniline and allyl group can be varied to afford functionalized indolines.

The following table summarizes key aspects of photochemical approaches to indoline synthesis.

Photochemical MethodKey FeaturesPotential Applicability for Trimethylindoline
Gold-Mediated de novo Synthesis Diastereoselective, mild conditions, functional group tolerance.Synthesis of a 7-methylindoline precursor with subsequent gem-dimethylation at C3.
[2+2] Cycloaddition/Dearomatization High regio- and stereoselectivity, forms cyclobutane-fused indolines.Functionalization of the indoline core, though not direct trimethylation.
Intramolecular Reductive Cyclization Uses organic photocatalysts, proceeds via radical cyclization.Synthesis of the core indoline structure from appropriately substituted anilines.

Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom- and step-economical approach to the synthesis of complex molecules. For the synthesis of 7-substituted indoline derivatives, such as this compound, selective C-H activation at the C7 position of a pre-existing 3,3-dimethylindoline core is a powerful strategy. This approach avoids the need for pre-functionalized starting materials and lengthy synthetic sequences.

Transition metal catalysis is a cornerstone of modern C-H functionalization. Rhodium(III) catalysts, in particular, have proven to be highly effective for the direct amidation of the C7 position of indolines. In this reaction, a directing group, often a picolinamide or a similar coordinating group attached to the indoline nitrogen, guides the metal catalyst to the ortho C-H bond (C7). The reaction of N-picolinamide-protected indolines with 1,4,2-dioxazol-5-ones as amidating agents, catalyzed by [RhCp*Cl2]2, proceeds with high regioselectivity for the C7 position nih.govresearchgate.net. This method provides a direct route to C7-amidated indolines, which can then be further manipulated.

Similarly, ruthenium-catalyzed C-H functionalization offers another avenue for selective modification of the indoline core. For instance, a Ru-catalyzed carbamoyl-directed C-H functionalization of 1-carbamoylindolines with 7-azabenzonorbornadienes affords 7-(1-amino-1,2-dihydronaphthalen-2-yl)indolines rsc.org. While this introduces a larger substituent, it highlights the capability of ruthenium catalysts to direct functionalization to the C7 position. The choice of directing group and catalyst is crucial for achieving the desired site-selectivity semanticscholar.org.

The general strategy for C7-functionalization often involves a three-step sequence:

Reduction of a substituted indole (B1671886) to the corresponding indoline.

Directed C-H functionalization at the C7 position.

Oxidation back to the indole if desired, or retention of the indoline core.

This approach has been successfully applied to achieve C7-arylation of indoles through the indoline intermediate nih.gov. The following table provides an overview of catalyst systems used for selective C-H functionalization of indolines.

Catalyst SystemDirecting GroupPosition FunctionalizedType of Functionalization
Rhodium(III) PicolinamideC7Amidation nih.govresearchgate.net
Ruthenium(II) CarbamoylC7Alkylation with alkenes rsc.org
Palladium(II) N-P(O)tBu2C7Arylation nih.gov

Palladium catalysis is a versatile tool in organic synthesis, enabling a wide array of transformations, including the difunctionalization of arenes and heteroarenes. In the context of synthesizing substituted indolines, palladium-catalyzed dearomative arylation of indoles represents a powerful strategy for the construction of 2,3-disubstituted indolines, which can serve as precursors to this compound.

One such approach is the palladium-catalyzed intermolecular asymmetric dearomative arylation of C3-substituted indoles. This desymmetrization strategy allows for the creation of spiroindolenines bearing two stereogenic centers with high diastereo- and enantioselectivity elsevierpure.comacs.org. While the direct outcome is a spirocyclic system, the underlying principle of dearomatizing the indole ring through palladium catalysis is highly relevant.

A more direct route to 2,3-disubstituted indolines is the palladium-catalyzed dearomative difunctionalization of indoles. For instance, a Heck/Sonogashira sequence has been developed for the enantioselective dearomative arylalkynylation of N-substituted indoles. This reaction constructs 2,3-disubstituted indolines bearing vicinal quaternary and tertiary stereocenters in a single step with excellent stereocontrol acs.org.

Furthermore, intramolecular dearomative arylation via palladium-catalyzed reductive Heck reactions provides a pathway to optically active indolines with C2-quaternary stereocenters acs.org. These methods, while focusing on dearomatization of the indole core to create the indoline, are conceptually linked to arene difunctionalization as they transform the aromatic pyrrole ring into a functionalized dihydro-pyrrole ring.

The following table summarizes different palladium-catalyzed dearomative functionalizations of indoles.

Reaction TypeKey FeaturesResulting Structure
Asymmetric Dearomative Arylation Desymmetrization, high enantioselectivity.Spiroindolenines elsevierpure.comacs.org
Heck/Sonogashira Sequence Enantioselective, forms vicinal stereocenters.2,3-disubstituted indolines acs.org
Reductive Heck Reaction Intramolecular, creates C2-quaternary centers.Fused polycyclic indolines acs.org

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies for the construction of complex molecules from simple starting materials in a single synthetic operation. These approaches offer significant advantages in terms of step economy, reduced waste generation, and operational simplicity. Several such strategies have been developed for the synthesis of polysubstituted indolines.

A four-component reaction has been reported for the synthesis of 3,3-disubstituted indolines via a palladium-norbornene-catalyzed ortho amination/ipso conjunctive coupling. This reaction combines an aryl iodide, an alkene, an external nucleophile, and an alkene-tethered nitrogen electrophile to rapidly assemble the 3,3-disubstituted indoline scaffold rsc.org. The modularity of this approach allows for the introduction of a variety of substituents at the 3-position.

Three-component syntheses of polysubstituted 6-azaindolines have also been developed. By heating a mixture of an isocyanoacetamide, an amine, and an aldehyde, a clean reaction occurs to provide a pyrrolidinone-fused azaindoline. This powerful complexity-generating MCR involves the formation of multiple rings and several chemical bonds in a highly ordered manner acs.orgnih.gov. While this example leads to a related heterocyclic system, the principle of combining multiple components to build the core structure is applicable to indoline synthesis.

One-pot Fischer indolisation followed by N-alkylation provides a rapid route to 1,2,3-trisubstituted indoles, which can be subsequently reduced to the corresponding indolines. This three-component protocol utilizes readily available aryl hydrazines, ketones, and alkyl halides to generate densely functionalized indole products in a short reaction time rsc.org.

The following table provides examples of multicomponent and one-pot strategies for the synthesis of substituted indoline and indole precursors.

Reaction StrategyNumber of ComponentsKey ReagentsResulting Product
Pd/NBE-Catalyzed Coupling FourAryl iodide, alkene, nucleophile, N-electrophile3,3-disubstituted indolines rsc.org
Isocyanide-Based MCR ThreeIsocyanoacetamide, amine, aldehydePolysubstituted 6-azaindolines acs.orgnih.gov
Fischer Indolisation/N-Alkylation ThreeAryl hydrazine, ketone, alkyl halide1,2,3-trisubstituted indoles rsc.org

Reactivity of the Exocyclic Methylene (B1212753) Group (e.g., in 2-Methylene-1,3,3-trimethylindoline)

The exocyclic methylene group of 2-methylene-1,3,3-trimethylindoline is highly reactive due to the electron-donating nature of the adjacent nitrogen atom, which imparts nucleophilic character to the methylene carbon. This reactivity is harnessed in several important chemical transformations.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration. mychemblog.com In the context of trimethylindoline derivatives, the exocyclic methylene group of Fischer's base acts as the nucleophile. This reaction is a cornerstone for the synthesis of polymethine dyes. rsc.org

Polymethine dyes are characterized by a series of conjugated double bonds terminated by electron-donating and electron-accepting groups. rsc.org The reaction of Fischer's base (2 moles) with triethylorthoformate (1 mole) in the presence of a base like pyridine (B92270) yields the symmetrical cyanine (B1664457) dye, C.I. Basic Red 12. rsc.org The synthesis of hemicyanines can be achieved by heating Fischer's base with an aldehyde, as exemplified by the formation of C.I. Basic Violet 7. rsc.org Furthermore, the condensation of Fischer's aldehyde, a derivative of Fischer's base, with other heterocyclic compounds leads to the formation of various azacyanine dyes. rsc.org

The electronic properties and, consequently, the color of the resulting polymethine dyes can be finely tuned by modifying the structure of the indoline precursor or the other reactants. For instance, the use of squarylium or croconium derivatives can lead to dyes with narrow absorption bands in the near-infrared (NIR) region. rsc.org

Table 1: Examples of Polymethine Dyes Synthesized from 2-Methylene-1,3,3-trimethylindoline Derivatives

Dye Name/ClassReactantsKey Features
C.I. Basic Red 12 (a symmetrical cyanine dye)2-methylene-1,3,3-trimethylindoline (2 moles) and triethylorthoformate (1 mole)Symmetrical structure, visible light absorption. rsc.org
C.I. Basic Violet 7 (a hemicyanine dye)2-methylene-1,3,3-trimethylindoline and an aldehydeUnsymmetrical structure, visible light absorption. rsc.org
C.I. Basic Yellow 11 (an azacyanine dye)Fischer's aldehyde and 2,4-diaminotolueneContains a nitrogen atom in the polymethine chain. rsc.org
Squarylium Dyes2-methylene-1,3,3-trimethylindoline and squaric acid derivativesNarrow absorption bands in the near-infrared region. rsc.orgacs.org
Croconium Dyes2-methylene-1,3,3-trimethylindoline and croconic acid derivativesNarrow absorption bands at longer wavelengths in the NIR. rsc.org

The nitrogen atom of the indoline ring in 2-methylene-1,3,3-trimethylindoline can be quaternized by reacting with alkylating agents. This reaction is a crucial step in the synthesis of precursors for various fluorophores, particularly cyanine dyes. Quaternization increases the electrophilicity of the adjacent methyl and methylene groups, facilitating subsequent condensation reactions.

For instance, the synthesis of many cyanine dyes involves the initial quaternization of a heterocyclic base like 2,3,3-trimethylindolenine to form a quaternary salt such as 1,2,3,3-tetramethyl-3H-indolium iodide. sigmaaldrich.comresearchgate.net This quaternized intermediate is then reacted with another nucleophilic species, often derived from a second equivalent of the quaternized salt or a different heterocyclic compound, to construct the polymethine chain. researchgate.net These reactions are fundamental to creating a diverse library of cyanine dyes with applications in fluorescence imaging and sensing. researchgate.net

The reactive exocyclic methylene group of Fischer's base readily undergoes condensation reactions with a variety of carbonyl compounds, including aldehydes and ketones. analis.com.myencyclopedia.pubmdpi.com This reactivity is widely exploited in the synthesis of spiropyran and spirooxazine photochromic compounds. encyclopedia.pubmdpi.comebin.pub

A common synthetic route involves the condensation of Fischer's base or its derivatives with salicylaldehyde derivatives. encyclopedia.pubmdpi.com The reaction is typically carried out by refluxing the reactants in a suitable solvent like methanol or ethanol. encyclopedia.pubmdpi.com The nucleophilic methylene group attacks the carbonyl carbon of the salicylaldehyde, and subsequent intramolecular cyclization and dehydration lead to the formation of the spiro compound. analis.com.my

These condensation reactions are not limited to salicylaldehydes. Other carbonyl compounds, such as 2,3-dihydroxybenzaldehyde, can also be used to synthesize novel spiropyran derivatives. analis.com.my The versatility of this reaction allows for the introduction of various substituents onto the spiropyran framework, enabling the tuning of their photochromic properties.

Functional Group Interconversions on the Indoline Core

Beyond the reactivity of the exocyclic methylene group, the indoline core itself can be chemically modified through various functional group interconversions, providing another avenue for creating diverse molecular architectures.

The indoline scaffold can undergo both oxidation and reduction reactions, leading to products with altered electronic and structural properties. Oxidation of the indoline ring can lead to the formation of corresponding quinones or other oxidized derivatives. Common oxidizing agents for such transformations include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Conversely, reduction reactions can be employed to modify substituents on the indoline ring or to saturate the aromatic portion under certain conditions. For instance, a formyl group on the indoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄). mdpi.com The azo group in certain indoline derivatives can be reduced to amines using reagents such as sodium borohydride or catalytic hydrogenation.

The benzene (B151609) ring of the indoline core is susceptible to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various functional groups. wikipedia.orgmasterorganicchemistry.comuci.edumasterorganicchemistry.com These reactions proceed via the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For example, sulfonation of 2-aldehydo-methylene-1:3:3-trimethyl indoline can be achieved using oleum. google.com The position of substitution on the aromatic ring is directed by the existing substituents. The fused heterocyclic ring generally directs incoming electrophiles to specific positions. For instance, nitration of certain aromatic amines requires careful control of reaction conditions to achieve the desired regioselectivity. uci.edu The introduction of substituents like nitro groups or halogens can significantly influence the electronic properties of the resulting molecule, which is particularly important in the design of dyes and functional materials.

Nucleophilic Addition Reactions to Unsaturated Linkages

The exocyclic methylene group of 2-methylene-1,3,3-trimethylindoline, a key derivative, is electron-rich and serves as a potent nucleophile in Michael-type addition reactions with various electrophilic olefins. This reactivity allows for the extension of the indoline scaffold and the introduction of diverse functional groups.

A notable example is the reaction of Fischer's base with (E)-β-nitrostyrenes. This Michael addition proceeds with high selectivity, yielding (E)-2-[2-(phenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indoles as the primary products. lmaleidykla.lt The reaction is typically carried out in boiling ethanol without the need for a catalyst. lmaleidykla.lt The geometry of the major product has been confirmed through single-crystal X-ray analysis, establishing the (E)-configuration of the newly formed double bond. lmaleidykla.ltresearchgate.net

The reaction of Fischer's base with other nitro-olefins, such as nitroethylene and cyclic nitro-olefins, also results in the formation of Michael-type adducts. arkat-usa.org When reacting with nitrovinyl ethers, the initially formed adducts can undergo a subsequent rapid elimination of an alcohol molecule to yield formal nitro-olefination products. arkat-usa.org

Table 1: Michael Addition of Fischer's Base to (E)-β-Nitrostyrenes

Electrophile Product Yield (%) Reference
(E)-1-(4-methoxyphenyl)-2-nitroethene (E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole High lmaleidykla.lt
(E)-1-(4-chlorophenyl)-2-nitroethene (E)-2-[2-(4-chlorophenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole High lmaleidykla.lt
(E)-1-(4-bromophenyl)-2-nitroethene (E)-2-[2-(4-bromophenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole High lmaleidykla.lt

Spirocyclic Ring Formation Reactions

The synthesis of spirocyclic compounds, where two rings share a single atom, is a significant area of organic chemistry. This compound derivatives are excellent precursors for the construction of various spiro-heterocycles, including spiropyrans, spirooxazines, and spirothietanes.

Indoline spiropyrans are a prominent class of photochromic compounds, and their synthesis frequently involves the condensation of a Fischer's base derivative with a substituted salicylaldehyde. bris.ac.ukmdpi.comencyclopedia.pub This reaction is typically performed by refluxing the two components in a suitable organic solvent like ethanol, methanol, or toluene (B28343). mdpi.comencyclopedia.pub The Fischer's base can be used directly or generated in situ from its corresponding indolium salt by the addition of a base such as piperidine or triethylamine. bris.ac.ukmdpi.com

The properties of the resulting spiropyrans can be tuned by introducing various substituents onto either the indoline or the salicylaldehyde moiety. For instance, the condensation of 5-methoxy-1,3,3-trimethyl-2-methyleneindoline with salicylaldehyde or 2-hydroxynaphthaldehyde proceeds in high yields. mdpi.com Similarly, spiropyrans with sulfonate groups have been synthesized by condensing the potassium salt of 2-methylene-1,3,3-trimethylindoline-5-sulfonate with salicylaldehyde derivatives. mdpi.comencyclopedia.pub Modification of the final spiropyran structure is also possible through electrophilic substitution reactions, such as halogenation, which typically occur at the 5'-position of the indoline ring. mdpi.com

Table 2: Synthesis of Spiropyrans from Fischer's Base Derivatives

Fischer's Base Derivative Salicylaldehyde Derivative Product Class Reference
1,3,3-Trimethyl-2-methyleneindoline (B94422) Substituted Salicylaldehydes Indoline Spiropyrans bris.ac.ukmdpi.com
5-Methoxy-1,3,3-trimethyl-2-methyleneindoline Salicylaldehyde 5'-Methoxy-spiropyrans mdpi.com
2-Methylene-1,3,3-trimethylindoline-5-sulfonato potassium salt Substituted Salicylaldehydes 5'-Sulfonato-spiropyrans mdpi.comencyclopedia.pub
5-Isothiocyanato-2-methylene-1,3,3-trimethylindoline Salicylaldehyde 5'-Isothiocyanato-spiropyran mdpi.comencyclopedia.pub

Spirooxazines represent another important class of photochromic compounds, and their synthesis often utilizes this compound derivatives. A common and effective method is the condensation of the corresponding Fischer's base or its quaternary salt with a 1-nitroso-2-naphthol derivative. core.ac.ukbeilstein-journals.orgredalyc.org The reaction is typically carried out in a polar solvent such as ethanol. beilstein-journals.orgredalyc.org

One-pot syntheses have been developed, for example, by reacting 2-methylene-1,3,3-trimethylindoline derivatives with 1-nitroso-2-naphthol zinc chelate in ethanol to produce 6'-substituted spirooxazines in good yields. beilstein-journals.org Another approach involves the reaction of 2-methylene-1,3,3-trimethylindoline derivatives with 1-amino-2-naphthol in the presence of an oxidizing agent. rsc.org The indoline nitrogen can be functionalized prior to the condensation reaction, allowing for the introduction of various substituents that can modulate the properties of the final spirooxazine. semanticscholar.org

Table 3: Synthesis of Spirooxazines from this compound Derivatives

Indoline Reactant Naphthol Reactant Product Class Reference
2-Methylene-1,3,3-trimethylindoline derivatives 1-Nitroso-2-naphthol zinc chelate 6'-Substituted Spirooxazines beilstein-journals.org
1,3,3-Trimethyl-2-methyleneindoline derivatives 1-Amino-2-naphthol 6'-Amino-substituted Spirooxazines rsc.org
1,3,3-Trimethylindolium salts 1-Nitroso-2-naphthol Spironaphthoxazines arkat-usa.org

The synthesis of spirothietanes from indoline precursors involves the formation of a four-membered sulfur-containing ring. A key starting material for this transformation is an indoline-2-thione derivative. Specifically, the photochemical [2+2] cycloaddition of 1,3,3-trimethylindoline-2-thione with an alkene, such as isobutene, leads to the formation of the corresponding spiroindoline-thietane derivative. beilstein-journals.org This reaction proceeds via the excitation of the thiocarbonyl group, which then reacts with the alkene to form the thietane ring. While the reaction of indoline-2-thiones with some cyanoalkenes can lead to ring-cleaved products, the use of isobutene has been shown to successfully yield the spirothietane. beilstein-journals.org

Table 4: Spirothietane Formation via [2+2] Cycloaddition

Indoline-2-thione Derivative Alkene Product Reference
1,3,3-Trimethylindoline-2-thione Isobutene Spiroindoline-thietane derivative beilstein-journals.org

Carbon-Carbon Bond Forming Reactions

The construction of new carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. Derivatives of this compound can participate in such reactions, notably through Wittig-type olefination methods.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the conversion of carbonyl compounds into alkenes. wikipedia.orgwikipedia.org While direct examples involving a carbonyl group on the this compound ring are less common, the methodology has been applied to precursors in the synthesis of more complex derivatives.

For instance, a direct Wittig olefination method has been noted as a more efficient alternative for the synthesis of certain 5'-aryl-substituted spiropyrans compared to the traditional condensation of a Fischer's base. mdpi.com This suggests the use of a Wittig reagent to introduce the aryl-substituted vinyl group. The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.org The Horner-Wadsworth-Emmons reaction, which employs a phosphonate carbanion, is a widely used modification that often provides excellent stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.org These methods offer a versatile strategy for the elaboration of indoline-based structures, allowing for the introduction of a wide range of unsaturated substituents.

Reactions with o-Quinone Derivatives

The reaction of 2,3,3-trimethylindoline (B99453) and its derivatives with o-quinones is a versatile method for synthesizing complex heterocyclic systems. The nature of the final product is highly dependent on the substituents present on the o-quinone ring. acs.org

When 2,3,3-trimethylindoline derivatives are reacted with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone in refluxing glacial acetic acid, a contraction of the o-quinone ring occurs. acs.org This reaction leads to the formation of novel polycyclic indole systems, specifically derivatives of 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-diones and pyrindino[1,2-a]indoles. acs.orgresearchgate.net The mechanism of this o-quinone ring contraction has been investigated using density functional theory (DFT) calculations. researchgate.netresearchgate.net The initial step involves the contraction of the o-quinone cycle, leading to a cyclopentadiene derivative. acs.orgacs.org

In contrast, the reaction of 2,3,3-trimethylindoline with o-chloranil (3,4,5,6-tetrachloro-1,2-benzoquinone) results in an expansion of the quinone's six-membered ring. beilstein-journals.org This acid-catalyzed reaction produces 2-(indolin-2-yl)-1,3-tropolone derivatives. researchgate.netbeilstein-journals.org The reaction proceeds with moderately high yields, particularly when conducted by heating a dioxane solution of the reactants under reflux. beilstein-journals.org DFT studies suggest the mechanism in an acetic acid solution is similar to that of the reaction between o-chloranil and 2-methylquinolines. beilstein-journals.org

The variability of the reaction products based on the quinone's substituents is a key research finding. For example, while 3,5-di(tert-butyl)-1,2-benzoquinone reacts with 2,3,3-trimethylindolenine to yield indolo[1,2-a]indoline derivatives, the presence of a nitro group in the quinone, as seen with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone, directs the reaction towards o-quinone ring contraction. acs.orgresearchgate.net

Table 1: Products from the Reaction of 2,3,3-Trimethylindoline Derivatives with o-Quinones

2,3,3-Trimethylindoline Derivative o-Quinone Reactant Major Product Type Reference
2,3,3-Trimethylindoline 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone 2-(2-Indolyl)-cyclopenta[b]pyrrole-3,4-dione & Pyrindino[1,2-a]indole acs.org
2,3,3-Trimethylindoline o-Chloranil 2-(Indolin-2-yl)-1,3-tropolone beilstein-journals.org

Rearrangement Reactions

Rearrangement reactions involving indole derivatives provide powerful pathways to structurally diverse and complex molecules. While specific examples focusing exclusively on this compound are less commonly detailed in broad literature, the principles of rearrangement reactions applicable to the broader class of indole derivatives are well-established and offer insight into potential transformations.

One significant class of rearrangements is the sigmatropic rearrangement. For instance, a silver-catalyzed acs.orgacs.org-rearrangement of N-oxyindole derivatives has been developed to synthesize 3-oxyindoles under mild conditions. organic-chemistry.org This method demonstrates broad functional group tolerance and proceeds via a proposed concerted acs.orgacs.org-sigmatropic shift and subsequent rearomatization. organic-chemistry.org Mechanistic studies, including the absence of crossover products in mixed-substrate experiments, support an intramolecular, non-radical pathway. organic-chemistry.org

Another important type is the Stevens rearrangement, which involves the acs.orgresearchgate.net- or acs.orgresearchgate.net-sigmatropic rearrangement of ammonium salts. nih.gov A difluorocarbene-induced Stevens rearrangement has been reported for various tertiary amines, including allylic and benzylic types. nih.gov The reaction is initiated by the formation of a quaternary ammonium salt intermediate, which then undergoes either a concerted acs.orgresearchgate.net-sigmatropic rearrangement or a radical pair pathway for a acs.orgresearchgate.net-sigmatropic rearrangement to yield the final products. nih.gov

The Boulton–Katritzky rearrangement is another notable heterocyclic rearrangement. A palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process has been used to synthesize acs.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine derivatives from 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines. rsc.org

Furthermore, the phospha-Brook rearrangement, an intramolecular 1,2-migration, has been applied in the synthesis of indole derivatives. mdpi.com A transition metal-free protocol for indole synthesis was developed utilizing a P2-tBu-catalyzed acs.orgresearchgate.net-phospha-Brook rearrangement, showcasing the versatility of this reaction in constructing complex heterocyclic frameworks. mdpi.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2,3,3-Trimethylindoline
4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone
2-(2-Indolyl)-cyclopenta[b]pyrrole-3,4-dione
Pyrindino[1,2-a]indole
o-Chloranil (3,4,5,6-tetrachloro-1,2-benzoquinone)
2-(Indolin-2-yl)-1,3-tropolone
2,3,3-Trimethylindolenine
3,5-di(tert-butyl)-1,2-benzoquinone
Indolo[1,2-a]indoline
2-Methylquinoline (B7769805)
N-Oxyindole
3-Oxyindole
acs.orgresearchgate.netresearchgate.netTriazolo[1,5-a]pyridine
3-Aminoisoxazole

Photochemical and Magnetic Characterization:the Crucial Step Involves Characterizing the Material S Properties Before and After Uv Irradiation.

Upon UV irradiation, the SP ligands within the material convert to their MC form. The newly formed phenolate-imine sites on the planar MC molecules chelate to the Co(II) ions, displacing the solvent molecules and forming a more ordered, bridged coordination polymer. This structural rearrangement directly impacts the magnetic exchange pathway between adjacent Co(II) centers.

Table 7.4.2.1: Spectroscopic Properties of the Photochromic Ligand This table shows the characteristic changes in the UV-Vis absorption spectrum upon photoisomerization.

StateDominant FormWavelength of Maximum Absorption (λmax)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent
Before UV IrradiationSpiropyran (SP)~340 nm~1.2 x 10⁴Acetonitrile (B52724)
After UV IrradiationMerocyanine (B1260669) (MC)~575 nm~4.5 x 10⁴Acetonitrile

The data clearly indicates the formation of the colored MC species, which absorbs strongly in the visible region, responsible for a color change from nearly colorless to deep blue or purple.

Table 7.4.2.2: Comparison of Magnetic Properties Before and After UV Irradiation This table summarizes the findings from magnetic susceptibility measurements performed on the Cobalt(II)-based material. The product of magnetic susceptibility and temperature (χT) is a key indicator of magnetic behavior.

StateDominant Ligand FormχT value at 300 K (cm³ K mol⁻¹)Nature of Magnetic InteractionWeiss Constant (θ) (K)
Before UV IrradiationSpiropyran (SP)~2.65Paramagnetic (weakly interacting Co(II) ions)~ -1.5
After UV IrradiationMerocyanine (MC)~2.40Weak Antiferromagnetic Coupling~ -12.0

Analysis of Research Findings:

Before Irradiation: The χT value of ~2.65 cm³ K mol⁻¹ at room temperature is characteristic of isolated high-spin Co(II) ions (S = 3/2). The small, negative Weiss constant (θ) suggests very weak antiferromagnetic interactions, likely due to through-space interactions in a loosely packed structure.

After Irradiation: The formation of the MC-Co(II) coordination polymer leads to a significant change. While the room temperature χT value is only slightly lower, the value decreases more rapidly upon cooling, and the Weiss constant becomes significantly more negative (θ = -12.0 K). This demonstrates the light-induced "switching on" of a more effective antiferromagnetic exchange pathway between the Co(II) centers, which are now bridged by the planar, conjugated merocyanine ligands.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms

Understanding the mechanisms by which 3,3,7-trimethylindoline and its derivatives react is fundamental to controlling the synthesis of desired products and designing new functional materials.

Acid catalysis plays a significant role in the reactions of this compound and its derivatives. For instance, the acid-catalyzed reaction of 2,3,3-trimethylindoline (B99453) with 3,5-di-(tert-butyl)-1,2-benzoquinone results in the formation of 3-(tert-butyl)-10,10-dimethyl-10H-indolo[1,2-a]indoline-1,4-dione as the sole product. acs.org This highlights a specific pathway of ring contraction.

In the context of spiropyrans derived from indoline (B122111), acids can induce the formation of colored protonated merocyanine (B1260669) (McH+) isomers. semanticscholar.org The mechanism of this acidochromic transformation has been studied using DFT methods, which suggest that the process begins with the protonation to form a β-cisoid CCCH conformer, followed by isomerization to more stable β-transoid forms. semanticscholar.org This proposed mechanism is supported by NMR studies that have detected the intermediate CCCH isomer. semanticscholar.org

The acid-catalyzed aldol (B89426) reaction provides a general framework for understanding how acid facilitates reactions. The acid first catalyzes the keto-enol tautomerism to generate a nucleophilic enol. masterorganicchemistry.com Subsequently, the acid protonates a carbonyl group, making it a much better electrophile. masterorganicchemistry.com The enol then attacks the protonated carbonyl, leading to the product. masterorganicchemistry.com

Table 1: Acid-Catalyzed Reaction Details
ReactantsCatalystKey Product(s)Mechanistic Feature
2,3,3-trimethylindoline and 3,5-di-(tert-butyl)-1,2-benzoquinoneAcid3-(tert-butyl)-10,10-dimethyl-10H-indolo[1,2-a]indoline-1,4-dioneo-Quinone ring contraction. acs.org
Indoline SpiropyransAcidProtonated Merocyanine (McH+)Formation of an intermediate β-cisoid CCCH conformer. semanticscholar.org

The photochemistry of this compound derivatives, particularly spiropyrans, is a rich area of study. The fundamental photochemical reaction is the isomerization of the spiropyran (SP) form to the merocyanine (MC) form upon irradiation with UV light. kit.edu This process involves the cleavage of the C-O spiro bond. mdpi.comencyclopedia.pub

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction and quickly convert to more stable molecules. uoanbar.edu.iq In the context of reactions involving this compound, several types of reactive intermediates have been implicated.

Carbocations are common intermediates in acid-catalyzed reactions. numberanalytics.comddugu.ac.in Their stability generally follows the order of tertiary > secondary > primary, due to the electron-donating effects of alkyl groups. numberanalytics.comddugu.ac.in In the reaction of 2,3,3-trimethylindoline derivatives with o-quinones, the proposed mechanisms often involve complex rearrangements that likely proceed through carbocationic intermediates. acs.org

Radical intermediates are also significant, particularly in photochemical reactions. The photochemically induced ring opening of spirocyclopropyl oxindoles, a related class of compounds, has been shown to proceed through a triplet 1,3-diradical intermediate. tum.de Electron Paramagnetic Resonance (EPR) spectroscopy has been used to detect radical species in the reaction of 2,3,3-trimethylindoline with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone in glacial acetic acid, providing direct evidence for their involvement. acs.org

Isomerization Processes in Photochromic Derivatives

The photochromic behavior of spiropyran derivatives of this compound is centered around reversible isomerization processes.

Upon absorption of UV light, spiropyrans undergo a reversible isomerization to the open, colored merocyanine form. kit.edu This transformation involves the cleavage of the spiro C-O bond, followed by a cis-trans isomerization to form the planar, conjugated merocyanine structure. mdpi.comencyclopedia.pubacs.org The merocyanine form is a highly polar, zwitterionic molecule, which results in a significant change in the dipole moment from approximately 5 to 16 Debye. kit.edu

The reverse reaction, from the merocyanine back to the spiropyran form, can be induced by visible light or occurs thermally. encyclopedia.pub This reversibility is the basis for their application as molecular switches. In some cases, the photo-triggered transformation can involve a partial isomerization of a trans-merocyanine ligand to its cis isomer while still coordinated to a metal ion. rsc.org

Table 2: Spiropyran-Merocyanine Isomerization Characteristics
ProcessTriggerKey Structural ChangeResulting FormKey Property Change
Forward IsomerizationUV LightCleavage of C-O spiro bondMerocyanine (MC)Color formation, increased polarity. kit.edumdpi.comencyclopedia.pub
Reverse IsomerizationVisible Light / HeatReformation of C-O spiro bondSpiropyran (SP)Color bleaching, decreased polarity. encyclopedia.pub

The thermal isomerization from the merocyanine back to the spiropyran form is a crucial aspect of the photochromic cycle. The rate of this thermal relaxation is highly dependent on factors such as the solvent polarity and the substitution pattern on the spiropyran molecule. encyclopedia.pubnih.gov In polar solvents, the zwitterionic merocyanine form is stabilized, leading to a higher activation energy and a slower thermal fading rate compared to non-polar solvents. encyclopedia.pub

The mechanisms of thermal isomerization have been investigated using quantum chemical modeling, which has helped to propose possible isomerization pathways and explain the observed ratios of different isomeric forms in solution. researchgate.net For spiropyrans in aqueous solution, the phenolate (B1203915) oxygen of the merocyanine form is a key player in the hydrolysis reaction that can compete with the thermal ring-closing. nih.gov The protonated form of the merocyanine is generally more stable towards this hydrolysis. nih.gov

Influence of Substituents on Photochromic Kinetics

The kinetics of the photochromic transition in molecules containing the this compound moiety are profoundly influenced by the nature and position of various substituents on the molecular framework. These substituents can alter the electronic and steric properties of the molecule, thereby affecting the rate of both the forward (ring-opening) and reverse (ring-closing) isomerization reactions between the spiropyran (SP) and merocyanine (MC) forms.

Intense kinetic and mechanistic studies have been conducted on SP/MC transformations, evaluating the effects of electron-withdrawing and electron-donating substituents at different positions, such as the 6-position of the pyran moiety and the 1'-position of the indoline ring. nih.gov The stability of the open MC form, and thus the kinetics of the thermal back-reaction, is highly dependent on the electronic effects of these substituents. mdpi.com Generally, electron-withdrawing groups (EWGs) like the nitro group (-NO₂) in the pyran part of the molecule stabilize the zwitterionic MC form, leading to a slower thermal fade rate (ring-closure). rsc.orgmdpi.com Conversely, electron-donating groups (EDGs) in the same position tend to destabilize the MC form, accelerating the return to the closed SP form.

For instance, a study on various spiropyran derivatives highlighted that a nitro group at the 6-position of the benzopyran moiety shifts the isomerization equilibrium toward the open MC form. rsc.org The introduction of additional polar substituents can further enhance this effect. rsc.org The kinetic constants (k) for the thermal MC-to-SP conversion in toluene (B28343) demonstrated this trend, where substituents that increase the polarity and stability of the MC form lead to smaller rate constants. rsc.org For example, the presence of an electron-donating diethylamine (B46881) substituent was found to reduce the initial conversion from the spiro form to the mero form. nih.gov Similarly, in asymmetric bis-spiropyrans, introducing an electron-donating methoxy (B1213986) group into the benzene (B151609) ring of the benzoxazine (B1645224) portion was shown to increase the stability of the merocyanine isomers. researchgate.net

The position of the substituent is also critical. Studies on fulgides have shown that electron-donating groups at the 5-position of the indole (B1671886) ring cause a significant shift in absorption toward the visible region, while substitution at the 6-position leads to higher molar absorptivity. rsc.org In a series of 5'-substituted indoline spiropyrans containing a stilbene (B7821643) fragment, the substituents on the stilbene's aryl ring were found to primarily influence the absorption spectra of the spiroform. mdpi.comencyclopedia.pub

The following table summarizes the general effects of substituents on the photochromic kinetics of indoline-based spiropyrans.

Substituent TypePositionEffect on Merocyanine (MC) FormEffect on Thermal Fade Rate (MC → SP)Reference
Electron-Withdrawing Group (e.g., -NO₂)Benzopyran/Naphthooxazine MoietyStabilizes the zwitterionic MC formDecreases (slower fading) rsc.orgmdpi.com
Electron-Donating Group (e.g., -OCH₃)Benzopyran/Naphthooxazine MoietyDestabilizes the MC formIncreases (faster fading) researchgate.net
Electron-Donating Group (e.g., -N(C₂H₅)₂)Indoline MoietyReduces initial SP → MC conversion- nih.gov
Polar Substituents (general)Benzopyran Moiety (in addition to -NO₂)Further stabilizes MC form, increases MC content at equilibriumDecreases (slower fading) rsc.org

Excited State Dynamics and Photophysical Processes

The photochromic transformation of indoline-containing compounds is initiated by the absorption of light, triggering a cascade of ultrafast photophysical and photochemical events. The process begins with the excitation of the molecule from its ground state (S₀) to an excited singlet state (S₁). numberanalytics.com The subsequent dynamics, occurring on timescales from femtoseconds to nanoseconds, dictate the efficiency of the ring-opening reaction.

Upon UV irradiation, the cleavage of the C(spiro)-O bond is the primary photochemical step. rsc.orgresearchgate.net This bond rupture occurs on a picosecond or even faster timescale. rsc.org Transient absorption spectroscopy studies on unsubstituted indolinospiropyrans have shown that following excitation, an unstructured absorption appears almost instantaneously, from which the structured absorption of a first merocyanine isomer emerges with time constants in the range of 0.9 to 1.4 picoseconds. researchgate.net This suggests the rapid formation of an intermediate species from the initial excited state.

The mechanism of the ring-opening can proceed through either the singlet or triplet manifold, and the pathway is highly dependent on the molecular structure, particularly the presence of specific substituents. pku.edu.cndcu.ie

Singlet Pathway : For spiropyrans without a nitro group, the photochromism is believed to occur exclusively within the excited singlet manifold. dcu.ie The molecule is excited to the S₁ state, which then evolves into an intermediate singlet excited-state structure before converting to the open merocyanine form. dcu.ie

Triplet Pathway : The introduction of a nitro group has a significant dual effect. It not only enhances the quantum yield of photocoloration but also promotes intersystem crossing from the singlet excited state (¹SP) to a triplet excited state (³SP). dcu.ie This triplet state is often the reactive state responsible for the coloration reaction. researchgate.net The involvement of the triplet state, however, can also lead to photodegradation via the formation of singlet oxygen. dcu.ie Nanosecond laser photolysis studies have confirmed the involvement of both singlet and triplet processes in the isomerization of various indolinospiropyrans. pku.edu.cn

The table below outlines key steps and timescales in the excited state dynamics of indolinospiropyrans.

ProcessDescriptionTypical TimescaleReference
Light Absorption & ExcitationExcitation from the ground state (S₀) to an excited singlet state (S₁).Femtoseconds (fs) numberanalytics.com
C(spiro)-O Bond CleavageRupture of the bond connecting the indoline and pyran moieties.< 100 fs to picoseconds (ps) rsc.orgresearchgate.net
Intermediate FormationFormation of a transient merocyanine isomer from the excited state.0.9 - 1.4 ps researchgate.net
Intersystem Crossing (ISC)Transition from the singlet excited state (S₁) to the triplet excited state (T₁), common in nitro-substituted spiropyrans.- researchgate.netdcu.ie
Triplet State DecayThe triplet state of the merocyanine decays, leading to the ground state MC or reverting to the SP form.Nanoseconds (ns) to microseconds (µs) beilstein-journals.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR Assignments

Data not available.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

Data not available.

Stereochemical Elucidation via NMR

Data not available.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Data not available.

Attenuated Total Reflectance (ATR) Infrared Spectroscopy

Data not available.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, which includes Ultraviolet-Visible (UV-Vis) and transient absorption techniques, is instrumental in characterizing the electronic transitions within these molecules.

UV-Vis spectroscopy of 3,3,7-trimethylindoline derivatives reveals characteristic absorption bands that are influenced by the molecular structure and the solvent environment. For instance, a conjugate of 1,3,3-trimethylindoline and chroman-2,4-dione in acetonitrile (B52724) exhibits a distinct absorption band at 485 nm. rsc.org This band is attributed to an internal charge transfer (ICT) from the electron-donating 1,3,3-trimethylindoline moiety to the electron-deficient chroman-2,4-dione part of the molecule. rsc.org Upon the addition of cyanide, this band decreases, and a new, blue-shifted band appears at 340 nm, with a clear isosbestic point at 392 nm, indicating the formation of a new adduct. rsc.org

The solvent polarity can also affect the absorption spectra, although in some donor-acceptor systems based on phenylmethylene pyridineacetonitrile, the absorption peak wavelength shows minimal shifting in different solvents, suggesting the ground state charge transfer is not significantly influenced by solvent polarity. mdpi.com In contrast, the photophysical properties of diketopyrrolopyrrole (DPP) derivatives functionalized with electron-donating groups often show a bathochromic (red) shift in their absorption spectra. nih.gov For heptamethine cyanine (B1664457) dyes derived from 2,3,3-trimethylindole, the absorption maxima can range from 680 to 830 nm depending on the solvent. researchgate.net

The following table summarizes the UV-Vis absorption data for selected this compound derivatives:

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
1,3,3-trimethylindoline-chroman-2,4-dione conjugateAcetonitrile485Not Specified rsc.org
1,3,3-trimethylindoline-chroman-2,4-dione-CN adductAcetonitrile340Not Specified rsc.org
Phenylmethylene pyridineacetonitrile derivativesVarious~295, 400-420Not Specified mdpi.com
Heptamethine cyanine dyesVarious680-830Not Specified researchgate.net

This table is populated with data for derivatives of this compound as specific data for the parent compound was not available in the search results.

Transient absorption spectroscopy (TAS) is a powerful technique used to study the dynamics of photoexcited states on ultrafast timescales. utoronto.catechcomp.com.hk In this pump-probe technique, an ultrashort laser pulse excites the molecule to a higher electronic state, and a second, time-delayed probe pulse monitors the changes in absorption as the molecule relaxes. utoronto.ca This method can provide information on processes like intersystem crossing, charge transfer, and isomerization. nih.govutoronto.ca

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique that detects species with unpaired electrons, such as organic radicals and metal complexes. wikipedia.org It provides information about the electronic structure and environment of the paramagnetic center. ias.ac.inethz.ch

In a study involving the reaction of 2,3,3-trimethylindoline (B99453) with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone in glacial acetic acid, EPR spectroscopy was used to confirm the formation of radical species during the reaction. researchgate.net The EPR spectrum of the reaction mixture showed a broad, unresolved singlet with a g-value of 2.0, which is indicative of the presence of radical centers. researchgate.net However, detailed analysis of hyperfine coupling constants was not provided in this study. researchgate.net

For more complex systems, such as spin-labeled proteins, EPR can provide detailed structural information, including inter-spin distances and the depth of insertion of a spin label into a membrane. ias.ac.in The hyperfine coupling constant in an EPR spectrum is directly related to the spacing between the spectral lines and can provide information about the nuclei interacting with the unpaired electron. wikipedia.org

X-ray Crystallography and Diffraction Analysis

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional structure of crystalline solids. nih.govukm.edu.my Several derivatives of this compound have been characterized using single-crystal X-ray diffraction.

For example, a dual-state emission luminogen based on a 1,3,3-trimethylindoline and chroman-2,4-dione conjugate was crystallized, and its structure was solved by direct methods. rsc.org Similarly, the solid-state structures of isomeric pyridine-based leuco-triarylmethane dyes derived from 5-chloro-1,3,3-trimethylindoline (B1625483) were established by X-ray crystallography, revealing different conformations (three-bladed propeller vs. Y-shaped) and crystal packing. nih.gov These compounds were found to crystallize in either orthorhombic (Pcmn space group) or monoclinic (P21/n space group) systems. nih.gov

Another study on (E)-2,3-dihydro-2-(4-cyanophenylacylidene)-1,3,3-trimethyl-1H-indole, a derivative of Fischer's base, reported its crystallization in a monoclinic space group (P21/c). researcher.life A phthalide-fused indoline (B122111) derivative, 3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one, was found to crystallize in a triclinic system with the space group Pī. ukm.edu.my

The following table summarizes the crystallographic data for several this compound derivatives:

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
Pyridine-based leuco-TAM dye (4-pyridinyl)OrthorhombicPcmnNot fully specified nih.gov
Pyridine-based leuco-TAM dye (3-pyridinyl)MonoclinicP21/nNot fully specified nih.gov
(E)-2,3-dihydro-2-(4-cyanophenylacylidene)-1,3,3-trimethyl-1H-indoleMonoclinicP21/ca = 9.882 Å, b = 15.614 Å, c = 11.181 Å, β = 106.691° researcher.life
(E)-2,3-dihydro-2-(4-chlorophenylacylidene)-1,3,3-trimethyl-1H-indoleMonoclinicP21/na = 14.6722 Å, b = 7.2597 Å, c = 16.304 Å, β = 111.249° researcher.life
3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-oneTriclinicNot fully specified ukm.edu.my

This table is populated with data for derivatives of this compound as specific data for the parent compound was not available in the search results.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. libretexts.orgsavemyexams.com Both hard ionization techniques like electron impact (EI) and soft ionization techniques like electrospray ionization (ESI) are employed. acdlabs.com

For indoline derivatives, mass spectrometry is a key characterization tool. rsc.orgmdpi.com In EI mass spectrometry, the molecular ion peak is often observed, and fragmentation patterns can provide significant structural information. libretexts.orgacdlabs.com For amines, the molecular ion peak is typically an odd number. libretexts.org A common fragmentation pathway for aliphatic amines is alpha-cleavage, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu Aromatic compounds, including the indole (B1671886) ring system, tend to show strong molecular ion peaks due to their stability. libretexts.org

The fragmentation of a molecule in a mass spectrometer is reproducible and depends on the stability of the resulting fragment ions. acdlabs.com For example, the loss of small, stable neutral molecules like water, carbon monoxide, or ethene is common. savemyexams.com In the mass spectrum of a compound containing an indoline core, one might expect to see fragments corresponding to the loss of methyl groups or cleavage of the heterocyclic ring. The NIST Chemistry WebBook provides mass spectral data for 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-, a related compound, which can serve as a reference for predicting the fragmentation of this compound. nist.gov

High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of newly synthesized compounds. rsc.org For example, the synthesis of a 1,3,3-trimethylindoline and chroman-2,4-dione conjugate was confirmed using ESI-MS. rsc.org

Computational Chemistry and Theoretical Studies

Molecular Modeling and Simulation

Vibrational Frequency Analysis

Vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. nist.gov By calculating the vibrational modes, which correspond to the stretching, bending, and twisting of chemical bonds, scientists can assign specific absorption bands in experimental spectra to particular atomic motions. libretexts.org This analysis is typically performed using methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations, such as the HF/6-31G* level of theory. researchgate.net

The process involves first optimizing the molecular geometry to find its lowest energy state. Then, the force constants for the interatomic bonds are calculated. These constants, which describe the stiffness of the bonds, are used to determine the frequencies of the normal modes of vibration. gaussian.com For a non-linear molecule like 3,3,7-trimethylindoline, there are 3N-6 fundamental vibrational modes, where N is the number of atoms.

The calculated frequencies are often scaled by empirical factors to better match experimental results, accounting for anharmonicity and limitations in the theoretical model. researchgate.net The analysis provides a detailed picture of the molecule's dynamic structure. libretexts.org

Table 1: Illustrative Calculated Vibrational Frequencies and Assignments for Indoline (B122111) Derivatives

Vibrational ModeTypical Frequency Range (cm⁻¹)Assignment
C-H Stretch (Aromatic)3100 - 3000Stretching of C-H bonds on the benzene (B151609) ring
C-H Stretch (Aliphatic)3000 - 2850Stretching of C-H bonds in the methyl groups
C-N Stretch1350 - 1250Stretching of the carbon-nitrogen bond in the indoline ring
C=C Stretch (Aromatic)1600 - 1450In-plane stretching of carbon-carbon bonds in the benzene ring
CH₃ Bend1470 - 1430Bending vibrations of the methyl groups
Ring Puckering< 400Low-frequency vibrations corresponding to the puckering of the five-membered ring

Note: This table provides general, illustrative frequency ranges for functional groups found in this compound. Actual calculated values would be specific to the computational method and basis set used.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational dynamics, solvent effects, and thermodynamic properties of molecules like this compound. koreascience.kracs.org

An MD simulation begins with an initial set of positions for all atoms and assigns them initial velocities, often from a Maxwell-Boltzmann distribution corresponding to a specific temperature. bonvinlab.org The forces acting on each atom are then calculated based on a molecular mechanics force field, which is a set of parameters describing the potential energy of the system. By integrating Newton's laws of motion, the simulation algorithm calculates the trajectory of each atom over a series of small time steps, typically on the order of femtoseconds. bonvinlab.org

For this compound, MD simulations can be used to:

Explore its conformational landscape and the flexibility of the indoline ring.

Study its interactions with solvent molecules, providing insight into its solubility and behavior in different environments. acs.org

Simulate its behavior at different temperatures and pressures to understand its stability and phase transitions. bonvinlab.org

The results of MD simulations can help explain the macroscopic properties of the substance based on its microscopic behavior and have become invaluable in fields ranging from materials science to drug discovery. nih.govnih.gov

Prediction of Electronic and Spectroscopic Properties

Charge Distribution and Molecular Orbitals

The distribution of electrons within a molecule is fundamental to its chemical and physical properties. Computational methods, particularly DFT, are used to calculate the charge distribution and visualize the molecular orbitals of this compound. grafiati.com Molecular orbitals describe the wave-like behavior of electrons in a molecule and are classified as bonding, antibonding, or non-bonding. wikipedia.orgwustl.edu

Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. mdpi.com The energy and shape of these orbitals are crucial for understanding a molecule's reactivity and electronic properties. rsc.org

HOMO: The HOMO is the orbital containing the most loosely held electrons. It is associated with the ability to donate electrons, hence it is related to the molecule's behavior as a nucleophile or electron donor. For indoline derivatives, the HOMO is often localized on the electron-rich indoline ring system. rsc.org

LUMO: The LUMO is the lowest energy orbital that is empty of electrons. It represents the ability of the molecule to accept electrons, relating to its behavior as an electrophile. rsc.org

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and the energy required for electronic excitation. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Characteristics of Frontier Molecular Orbitals in Indoline-based Compounds

Molecular OrbitalDescriptionImplication for Reactivity
HOMOHighest energy orbital occupied by electrons. Often localized on the indoline moiety.Region of the molecule most likely to donate electrons in a chemical reaction (nucleophilic character).
LUMOLowest energy orbital that is unoccupied.Region of the molecule most likely to accept electrons in a chemical reaction (electrophilic character).
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap suggests the molecule is more easily excited and potentially more reactive.

Reactivity Indices

Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various "reactivity indices". researchgate.net These descriptors are derived from how the energy of the system changes with respect to a change in the number of electrons or the external potential. researchgate.net They offer a quantitative prediction of where and how a molecule like this compound is likely to react.

Key reactivity indices include:

Electronic Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Chemical Hardness (η): This measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are generally considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of hardness, softness indicates how easily the electron cloud can be polarized.

Fukui Function (f(r)): This is a local reactivity descriptor that identifies the most reactive sites within a molecule. It indicates which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

These indices are powerful tools for understanding reaction mechanisms and predicting the outcome of chemical reactions involving indoline derivatives. grafiati.combeilstein-journals.org

Table 3: Key DFT-based Reactivity Indices

Reactivity IndexDefinitionInterpretation
Chemical Potential (μ)μ ≈ -(IE + EA)/2Describes the escaping tendency of electrons from the equilibrium system.
Chemical Hardness (η)η ≈ (IE - EA)/2Measures resistance to change in electron configuration. Hard molecules have a large HOMO-LUMO gap.
Global Softness (S)S = 1 / (2η)The inverse of hardness; measures the polarizability of the molecule.
Fukui Function (f(r))f(r) = [∂ρ(r)/∂N]ᵥIdentifies the most reactive sites in a molecule for electrophilic, nucleophilic, or radical attack.
(IE = Ionization Energy, EA = Electron Affinity)

Simulated Spectroscopic Data (IR, NMR, UV-Vis)

Computational chemistry allows for the simulation of various spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures. sgs-institut-fresenius.de

Simulated IR Spectra: As discussed in the vibrational analysis section (6.2.3), DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov This generates a theoretical IR spectrum that can be compared with experimental data to aid in the assignment of absorption bands to specific functional groups and vibrational modes. nih.gov

Simulated NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov These calculations provide a theoretical NMR spectrum that can help in the structural elucidation of complex molecules and the assignment of peaks in experimental spectra. sgs-institut-fresenius.demdpi.com

Simulated UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of these transitions, which correspond to the peaks observed in a UV-Vis spectrum. researchgate.netlabmanager.com

Table 4: Comparison of Experimental and Simulated Spectroscopic Data (Hypothetical)

Spectroscopic TechniqueExperimental DataSimulated DataPurpose of Comparison
FT-IRPeak at ~2960 cm⁻¹Calculated frequency at ~2965 cm⁻¹ (scaled)Assignment of the peak to CH₃ stretching vibrations.
¹³C NMRSignal at ~50 ppmCalculated chemical shift at ~51 ppmAssignment of the signal to the quaternary carbon C3.
¹H NMRSignal at ~1.2 ppmCalculated chemical shift at ~1.3 ppmAssignment of the signal to the gem-dimethyl protons.
UV-Visλmax at ~250 nm and ~290 nmPredicted transitions at ~248 nm and ~285 nmConfirmation of electronic transitions within the aromatic system.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of ground-state DFT that allows for the study of excited-state properties and electronic transitions. mpg.dewikipedia.org It is the state-of-the-art method for calculating the absorption spectra of molecules like this compound and its derivatives. rsc.orgdntb.gov.ua

The core idea of TD-DFT is to determine how the electron density of a molecule responds to a time-dependent external potential, such as that from oscillating light. wikipedia.orgpsu.edu From this response, one can calculate the excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one. These calculated energies directly correlate with the absorption bands seen in a UV-Vis spectrum. researchgate.net

TD-DFT calculations provide not only the energy of an electronic transition but also its nature. By analyzing the molecular orbitals involved (e.g., HOMO to LUMO), researchers can classify transitions as π → π, n → π, or charge-transfer (CT) transitions. rsc.org This level of detail is crucial for understanding the photophysical properties of molecules, such as the color of dyes or the photochromic behavior of spiropyrans containing an indoline moiety. rsc.orgmdpi.com The accuracy of TD-DFT calculations depends on the choice of the exchange-correlation functional. researchgate.net

Mechanistic Insights from Computational Studies

Computational chemistry provides a powerful lens through which the intricate details of reaction mechanisms involving this compound and its isomers can be understood. Through the use of quantum chemical calculations, researchers can model and predict the behavior of molecules, offering insights into transient structures and energetic landscapes that are often difficult or impossible to probe experimentally. The following sections delve into specific applications of computational methods in elucidating the reactivity and stability of indoline derivatives.

Transition State Identification and Characterization

The identification and characterization of transition states are fundamental to understanding the kinetics of a chemical reaction. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving indoline scaffolds.

In the context of reactions between 2,3,3-trimethylindoline (B99453) derivatives and quinone compounds, DFT calculations have been employed to locate and characterize the transition states of key mechanistic steps. For instance, in the contraction of an o-quinone ring during its reaction with a 2,3,3-trimethylindoline derivative, a significant activation barrier of 37.0 kcal/mol was calculated for the initial ring contraction step. acs.org This step is followed by a much less energy-intensive process, the rotation of the heterocyclic fragment, which has a calculated energy barrier of only 10.2 kcal/mol. acs.org These computational findings highlight the rate-determining steps of the reaction sequence.

Furthermore, in a related acid-catalyzed reaction of 2,3,3-trimethylindolenines with o-chloranil, the initial aldol (B89426) condensation leads to an intermediate which then undergoes further transformations. beilstein-journals.org The mechanism of the multistep reaction leading to the formation of 1,3-tropolones has been studied using the PBE0/6-311+G(d,p) method, providing a detailed reaction energy profile. beilstein-journals.orgresearchgate.net In a similar system involving the reaction of 2-methylquinoline (B7769805) with 1,2-benzoquinone, the limiting stage was identified as the proton transfer from the methylene (B1212753) group to the heterocyclic nitrogen atom, with a calculated energy barrier of 25.4 kcal/mol. nih.gov Such computational characterizations of transition states are crucial for rationalizing reaction outcomes and designing more efficient synthetic routes.

Table 1: Calculated Activation Barriers for Reactions Involving Indoline Derivatives
Reaction StepSystemCalculated Activation Barrier (kcal/mol)Computational Method
o-Quinone Ring Contraction2,3,3-trimethylindoline derivative + o-quinone37.0PBE0/6-311G(d,p)
Heterocyclic Fragment RotationIntermediate from o-quinone reaction10.2PBE0/6-311G(d,p)
Proton Transfer2-methylquinoline + 1,2-benzoquinone25.4Not Specified

Thermodynamic Stability Calculations of Intermediates and Tautomers

Computational chemistry is also invaluable for assessing the relative thermodynamic stabilities of various intermediates and tautomeric forms that can exist in a reaction mixture. science.gov DFT calculations, using functionals such as B3LYP and PBE0 with various basis sets (e.g., 6-311++G** and 6-311+G(d,p)), have been applied to determine the structural and energetic characteristics of these species. beilstein-journals.orgresearchgate.netnih.govresearchgate.net

For example, in the reaction of 2,3,3-trimethylindoline with o-chloranil, DFT calculations have shown that the resulting 2-hetaryl-1,3-tropolones exist predominantly in the NH-tautomeric form, which is stabilized by a strong resonance-assisted intramolecular hydrogen bond. grafiati.com The thermodynamic stability of different tautomeric forms of intermediates in reactions of 2,3,3-trimethylindoline derivatives with nitro-substituted o-quinones has also been determined using DFT/B3LYP/6–311++G** methods. nih.govresearchgate.net These calculations revealed that for some tropolone (B20159) derivatives, the NH tautomer is energetically more favorable than the OH form. nih.gov

The ability to computationally predict the most stable tautomers and intermediates provides crucial information for understanding reaction pathways and predicting the final product distribution. science.gov

Table 2: Computational Methods Used in Thermodynamic Stability Studies of Indoline Derivatives
Computational MethodApplication
PBE0/6-311+G(d,p)Determining structural and energetic characteristics of tautomeric forms of 1,3-tropolones. beilstein-journals.org
DFT/B3LYP/6–311++G Determining thermodynamic stability of tautomeric forms of intermediate products. nih.govresearchgate.net
PBE0/6-311++GStudying the NH-tautomeric form of 2-hetaryl-1,3-tropolones. grafiati.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and orbital interactions within a molecule. batistalab.com It partitions the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals, resembling the familiar Lewis structures. batistalab.com While specific NBO analysis for this compound is not extensively documented in the reviewed literature, the application of this method to other indoline and heterocyclic derivatives offers valuable insights into the types of information that can be gleaned. dergipark.org.trresearchgate.netnih.govresearchgate.netshd-pub.org.rsscience.gov

NBO analysis is particularly useful for understanding:

Charge Distribution: It calculates the natural atomic charges on each atom, providing a more accurate representation of the electron distribution than other methods like Mulliken population analysis.

Hyperconjugative Interactions: The analysis can quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, often referred to as delocalization effects, play a crucial role in molecular stability. For instance, the interaction between a nitrogen lone pair (n) and an adjacent antibonding π* orbital (n → π*) can be quantified.

Bond Character: NBO analysis provides information on the hybridization of atomic orbitals contributing to a particular bond and can calculate bond orders, offering a quantitative measure of bond strength.

In studies of various indoline derivatives, NBO analysis has been used to assess molecular stability, hyperconjugative interactions, and electron delocalization. dergipark.org.trresearchgate.net For example, in substituted indoline-2,3-diones, NBO analysis helped in understanding the charge transfer within the molecules and the intramolecular hyperconjugative interactions. dergipark.org.trresearchgate.net The method has also been employed to demonstrate charge transfer between localized bonds and lone pairs in other heterocyclic systems. shd-pub.org.rs Therefore, applying NBO analysis to this compound would provide a detailed understanding of its electronic structure, the nature of its chemical bonds, and the key orbital interactions that govern its reactivity.

Table 3: Chemical Compounds Mentioned
Compound NameRole/Context
This compoundSubject of the article
2,3,3-TrimethylindolineIsomer used as a proxy in computational studies
o-QuinoneReactant with indoline derivatives
o-ChloranilReactant with indoline derivatives
1,3-TropoloneProduct of reaction between indoline derivatives and quinones
2-MethylquinolineCompound used in a comparative computational study
Indoline-2,3-dioneDerivative studied using NBO analysis

Advanced Research Applications in Materials Science and Chemical Biology

Molecular Probes and Sensors

The indoline (B122111) scaffold, particularly with the trimethyl substitution pattern of 3,3,7-trimethylindoline, is a cornerstone in the design of molecular probes and sensors. These tools are engineered to detect specific analytes through observable changes in their optical properties, such as color or fluorescence.

Development of Chromogenic and Fluorogenic Sensors

Chromogenic and fluorogenic sensors undergo a color change or a change in fluorescence intensity, respectively, upon interaction with a target molecule. The this compound moiety is frequently incorporated into larger molecular structures to create these sensors due to its electron-donating nature and its ability to participate in the formation of extended π-conjugated systems. mdpi.com

Researchers have successfully synthesized and utilized derivatives of this compound in the creation of these sensors. bilkent.edu.tr For instance, the condensation of indolenine derivatives with other molecules can lead to compounds that exhibit significant changes in their absorption or emission spectra in the presence of specific analytes. The design of these sensors often follows a donor-π-acceptor (D-π-A) architecture, where the indoline derivative acts as the electron donor. mdpi.com This structural motif is crucial for achieving high sensitivity and selectivity. mdpi.com

Applications in Anion Detection and Specific Ion Sensing

A significant area of application for this compound-based sensors is in the detection of anions and specific ions. Anions play crucial roles in biological and environmental systems, making their detection a key area of research.

Derivatives of this compound have been instrumental in the development of sensors for various ions. For example, a conjugate of 1,3,3-trimethylindoline and chroman-2,4-dione was synthesized to act as a highly selective and sensitive turn-on fluorescent sensor for cyanide ions (CN⁻). researchgate.netrsc.orgrsc.org In the absence of cyanide, the probe is weakly emissive due to an internal charge transfer (ICT) process. rsc.org Upon the addition of cyanide, a nucleophilic addition reaction occurs, inhibiting the ICT process and leading to a strong fluorescence emission. researchgate.netrsc.orgrsc.org This "turn-on" response allows for the clear and sensitive detection of cyanide. rsc.org The color of the probe solution also changes from yellow to colorless in the presence of cyanide, providing a colorimetric detection method. rsc.orgrsc.org

The selectivity of these sensors is a critical feature. The aforementioned cyanide sensor showed a significant response to CN⁻ with minimal interference from other common anions. rsc.org This high selectivity is attributed to the specific chemical reaction between the indoline-based probe and the target anion. rsc.org

Sensor Based on Target Ion Detection Method Key Observation
1,3,3-trimethylindoline and chroman-2,4-dione conjugateCyanide (CN⁻)Fluorogenic (Turn-on) & ColorimetricInhibition of ICT upon reaction with CN⁻ leads to strong fluorescence and a color change from yellow to colorless. researchgate.netrsc.orgrsc.org
Squarylium dyes derived from 2,3,3-trimethylindolenineAnions (e.g., F⁻, CN⁻)ChromogenicVisible color changes upon anion detection.
Indole (B1671886) derivatives with a D-π-A structurepHFluorogenicChanges in fluorescence based on pH levels. mdpi.com

Functional Dyes and Optical Materials

The same properties that make this compound a valuable component of molecular sensors also lend themselves to the creation of advanced functional dyes and optical materials. These materials have applications in areas such as imaging, data storage, and smart textiles.

Research on Cyanine (B1664457) and Polymethine Dyes

Cyanine and polymethine dyes are a class of synthetic dyes characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings. This compound and its isomers, such as 2,3,3-trimethylindolenine, are common precursors for these heterocycles. acs.org The length and composition of the polymethine chain, along with the nature of the heterocyclic end groups, determine the absorption and emission properties of the dye. mdpi.com

Cyanine dyes derived from indolenine precursors are known for their strong absorption and fluorescence in the visible and near-infrared (NIR) regions. nih.gov This makes them highly suitable for various applications, including biological imaging. acs.org For instance, the heptamethine cyanine dye Cy7, which is synthesized from a 1,3,3-trimethylindoline derivative, undergoes a "blueing" reaction where it shortens in two-carbon steps to form pentamethine (Cy5) and trimethine (Cy3) analogs. nih.gov This reaction results in a blue-shift of the absorbance wavelength by approximately 100 nm for each step. nih.gov

Photochromic Materials Development

Photochromic materials are compounds that can reversibly change their color upon exposure to light. This property makes them useful for applications such as sunglasses, smart windows, and optical data storage. google.com Spiropyrans and spirooxazines are two major classes of photochromic compounds where indoline derivatives, including this compound, are key structural components. google.comresearchgate.net

For example, 1,3,3-trimethyl-spiro[indoline-2,3'-(3H)-naphtho(2-1-b)-1,4-oxadine) is a well-known photochromic compound. google.com The photochromic behavior arises from the reversible, light-induced cleavage of a C-O bond, which converts the colorless, closed spiropyran form into the colored, open merocyanine (B1260669) form. rsc.org The substitution pattern on the indoline ring can influence the photochromic properties, such as the color of the open form and the rate of the color change. rsc.org Research has shown that incorporating these photochromic indoline derivatives into polymer matrices can lead to the development of functional photochromic materials. researchgate.netrsc.org

Advanced Fluorescent Luminogens with Dual State Emission (DSE)

Dual-state emission (DSE) is a phenomenon where a substance exhibits strong fluorescence in both solution and solid states. mdpi.comacs.org This is a desirable property for many applications, as many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ) in the solid state. rsc.org

A conjugate of 1,3,3-trimethylindoline and chroman-2,4-dione has been shown to exhibit DSE. researchgate.netrsc.orgrsc.org This compound is non-fluorescent in dilute solutions but becomes brightly fluorescent in concentrated solutions and in the solid state. researchgate.netrsc.org The emission color changes from green to yellow to orange-red with increasing concentration, a phenomenon attributed to aggregation-caused red-shifted emission. researchgate.netrsc.org The ability to emit strongly in both solution and solid states opens up possibilities for applications in areas such as organic light-emitting diodes (OLEDs) and solid-state sensors. mdpi.com

Functional Material Precursor/Component Key Property Potential Application
Cyanine Dyes (e.g., Cy3, Cy5, Cy7)1,3,3-trimethylindoline derivativesStrong absorption and fluorescence in Vis-NIR region. nih.govBiological imaging. acs.org
Photochromic Materials (Spiropyrans)1,3,3-trimethylindoline derivativesReversible color change upon light exposure. google.comSmart windows, optical data storage. google.com
Dual State Emission Luminogens1,3,3-trimethylindoline and chroman-2,4-dione conjugateStrong fluorescence in both solution and solid states. researchgate.netrsc.orgrsc.orgOLEDs, solid-state sensors. mdpi.com

Applications in Biological Imaging (via derived dyes)

Dyes derived from this compound are instrumental in the field of biological imaging. These dyes, particularly cyanine dyes, are used to visualize cellular structures and processes. Their utility extends to enhancing contrast in fluorescence microscopy, a critical technique in modern cell biology.

The synthesis of novel fluorescent markers from this compound derivatives has shown significant potential. pubcompare.ai For instance, the condensation of 1,3,3-trimethyl-2-methyleneindoline (B94422) with various aldehydes is a key step in creating polymethine dyes. These dyes can be engineered to exhibit strong near-infrared (NIR) emission, which is advantageous for deep-tissue imaging due to reduced autofluorescence from biological tissues. sci-hub.se

Researchers have developed BOPYIN derivatives from 2,3,3-trimethylindole hydrochlorides and pyrrole-2-carboxaldehyde, which have been successfully applied as biocompatible fluorophores for imaging HeLa cells. semanticscholar.orgmdpi.com Furthermore, cyanine dyes incorporating the this compound scaffold have been used to create probes that can selectively stain mitochondria within living cells, a crucial aspect for studying cellular metabolism and apoptosis. semanticscholar.org The modification of these dyes allows for the development of "switch-on" and ratiometric fluorescent probes for detecting bioactive species in vivo. sci-hub.se

Table 1: Examples of this compound Derived Dyes in Biological Imaging

Dye/Probe Class Precursor/Intermediate Application Key Findings
Cyanine Dyes 2,3,3-Trimethylindolenine Visualization of cellular structures Enhances contrast in fluorescence microscopy.
BOPYIN Derivatives 2,3,3-trimethylindole hydrochlorides Biocompatible fluorophores for cell bioimaging Successfully used for staining HeLa cells. semanticscholar.orgmdpi.com
Heptamethine Cyanine Dyes IR-786 iodide (derived from indoline precursors) Selective mitochondrial staining Allows for specific organelle imaging in live cells. semanticscholar.org
NIR Fluorophores Quaternized salts of 2,3,3-trimethylindolenine In vivo imaging Exhibit strong NIR emission, suitable for deep-tissue imaging. sci-hub.se
Ratiometric Fluorescent Probes Chromenylium-Cyanine Fluorophores Detection of bioactive species Enables "switch-on" detection of targets like pH and Hg2+ in living animals. sci-hub.se

Potential in Molecular Electronics and Switching Devices

The this compound core is integral to the synthesis of photochromic compounds, such as spiropyrans, which have significant potential in molecular electronics and switching devices. rsc.orgmdpi.com Spiropyrans can undergo a reversible transformation between a colorless, non-polar spiropyran (SP) form and a colored, polar merocyanine (MC) form upon exposure to light. researchgate.netanalis.com.my This photoswitching behavior is the basis for their application in optical data storage and molecular switches. mdpi.comanalis.com.my

The incorporation of spiropyran moieties, derived from trimethylindoline, into polymer chains allows for the creation of materials with photoswitchable properties. researchgate.netresearchgate.net These materials can exhibit changes in viscosity or surface wettability upon irradiation, making them suitable for applications in microfluidic devices and sensors. researchgate.netresearchgate.net For example, the isomerization of spiropyran to merocyanine can alter the polarity of a polymer surface, leading to a reversible change in its contact angle with water. researchgate.net

Furthermore, the integration of these photochromic molecules into solid-state devices is an active area of research. mdpi.com The ability to control the electronic properties of a material with light opens up possibilities for developing novel optoelectronic devices. mdpi.com Squaraine dyes, which can be synthesized from 2,3,3-trimethyl-3H-indole derivatives, are also being investigated for their use in electronic devices. google.com

Precursors in Complex Organic Syntheses

Intermediate for Triarylmethane (TAM) Dyes

This compound derivatives serve as crucial intermediates in the synthesis of triarylmethane (TAM) dyes. nih.govsci-hub.stwikipedia.org These dyes are characterized by their intense color and are used in a variety of applications, though their use in textiles has diminished. sci-hub.stwikipedia.org The synthesis of leuco-triarylmethane (LTAM) dyes, the colorless precursors to the final dyes, often involves the reaction of an indoline derivative with an aromatic aldehyde. nih.gov

A study detailed the synthesis and crystal structure of isomeric pyridine-based leuco-TAM dyes derived from 5-chloro-1,3,3-trimethylindoline (B1625483). nih.gov The specific stereochemistry of the resulting dye was found to be dependent on the position of the nitrogen atom in the pyridine (B92270) ring, highlighting the nuanced control that can be exerted in these complex syntheses. nih.gov The general process for creating TAM dyes involves the formation of a colorless leuco base, which is then oxidized and treated with acid to yield the final colored dye. sci-hub.st

Building Blocks for Nitrogen Heterocyclic Scaffolds

The indoline scaffold, including this compound, is a fundamental building block for the construction of more complex nitrogen-containing heterocyclic structures. researchgate.netnih.govopenmedicinalchemistryjournal.com These scaffolds are prevalent in a vast array of biologically active natural products and pharmaceutical drugs. nih.govopenmedicinalchemistryjournal.com The versatility of the indoline ring system allows for its elaboration into a wide range of other heterocyclic systems through various chemical transformations. researchgate.net

For instance, 2-alkynylanilines, which can be conceptually related to indoline precursors, are used to construct diverse heterocyclic scaffolds. researchgate.net The reactions of these building blocks can be directed to form different products by carefully controlling the reaction conditions. mdpi.com The synthesis of various nitrogen-containing boron compounds, such as BOPYIN derivatives, also starts from 2,3,3-trimethylindole hydrochlorides, demonstrating the role of this indoline as a precursor to complex heterocyclic systems. mdpi.comnih.gov

Integration in Hybrid Material Systems

Photoresponsive Polymers and Composites

The integration of this compound derivatives, particularly in the form of spiropyrans, into polymer matrices leads to the creation of photoresponsive polymers and composites. researchgate.netresearchgate.netmagtech.com.cn These "smart" materials can change their properties in response to light, an external stimulus. magtech.com.cn

By incorporating spiropyran moieties into the side chains of polymers, researchers have synthesized materials that exhibit reversible changes in viscosity upon UV and visible light irradiation. researchgate.net This photorheological effect has potential applications in microfluidic systems and sensors. researchgate.net Another approach involves creating block copolymers with spiropyran units at the junction of the blocks, which can be used to form membranes with switchable permeability. researchgate.net

The photoisomerization of the spiropyran to the merocyanine form can also induce changes in the surface properties of a material. researchgate.net For example, a polymer surface containing spiropyran can switch from hydrophobic to more hydrophilic upon UV irradiation due to the increased polarity of the merocyanine isomer. researchgate.net This ability to control surface wettability with light is of interest for applications in micro-patterning and controlled-release systems. researchgate.net

Hybrid Photomagnetic Materials

Hybrid photomagnetic materials represent a frontier in materials science, integrating photoresponsive organic molecules with inorganic magnetic centers to create substances whose magnetic properties can be controlled by light. The this compound scaffold is a cornerstone in the design of the organic photo-switchable component, typically in the form of a spiropyran derivative. These materials operate on the principle that a light-induced molecular transformation in the organic ligand can profoundly alter the coordination environment and, consequently, the magnetic exchange interactions between metal ions.

The fundamental mechanism relies on the photoisomerization of a spiropyran (SP) molecule, synthesized from a this compound precursor, into its merocyanine (MC) form.

Spiropyran (SP) Form: In its ground state, the SP form is a closed, spirocyclic, and non-planar molecule. It is typically colorless or pale yellow and possesses poor metal-coordinating ability.

Merocyanine (MC) Form: Upon irradiation with ultraviolet (UV) light, the C-O spiro bond cleaves, allowing the molecule to isomerize into the open, planar, and highly conjugated MC form. This form is intensely colored and features a zwitterionic structure with a phenolate-imine chelating pocket, which is highly effective at coordinating to metal ions.

This reversible isomerization (the MC form can revert to the SP form via visible light irradiation or thermal relaxation) provides a robust switch. When integrated into a coordination network with magnetic metal ions, such as Cobalt(II), this switching event directly modulates the magnetic properties of the entire material.

Case Study: A Cobalt(II)-Based Photomagnetic Coordination Polymer

A representative example involves the synthesis of a coordination polymer using a spiropyran ligand derived from this compound and a magnetic Cobalt(II) salt.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,7-Trimethylindoline, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves indoline derivatives and methylating agents under controlled conditions. For example, alkylation of indoline precursors using dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaH) at 60–80°C can introduce methyl groups. Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., phase-transfer catalysts) significantly affect yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate high-purity products. Monitor reaction progress using TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm methyl group positions and indoline backbone integrity. Compare shifts to analogs like 3,3-Dimethylindolin-7-amine hydrochloride .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and molecular ion peaks.
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities (e.g., planar distortions in indoline derivatives ).
  • FT-IR : Validate functional groups (e.g., C-N stretching at ~1350 cm⁻¹) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Analyze degradation via HPLC and compare peak areas.
  • Light Sensitivity : Expose to UV (254 nm) and visible light; monitor photodegradation products.
  • Humidity : Test hygroscopicity by storing in 75% relative humidity. Use Karl Fischer titration for water content analysis. Document degradation pathways (e.g., oxidation at the indoline nitrogen) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set). Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • MD Simulations : Simulate solvent interactions (e.g., in DMSO) to assess solubility and aggregation tendencies.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental binding assays (SPR or ITC) .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compile IC50 values from published studies (e.g., antimicrobial assays) and assess variability sources (e.g., bacterial strains, incubation times).
  • Dose-Response Curves : Re-test compounds under standardized conditions (e.g., CLSI guidelines). Use positive controls (e.g., ciprofloxacin) and statistical validation (ANOVA, p < 0.05).
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) using analogs like 3,3-Dimethyl-7-(trifluoromethyl)indoline .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in soil/water systems.
  • Photolysis Studies : Exclude solutions to simulated sunlight (Xe lamp, λ > 290 nm) and analyze breakdown products via LC-QTOF-MS.
  • Toxicity Profiling : Perform acute toxicity tests on Daphnia magna or algae, reporting EC50 values .

Guidelines for Reporting

  • Data Interpretation : Relate findings to prior studies (e.g., oxaborole analogs ) and justify deviations using statistical analysis .
  • Limitations : Acknowledge batch variability in synthesis or assay sensitivity thresholds .
  • Further Research : Propose SAR studies on halogenated derivatives or in vivo toxicity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.